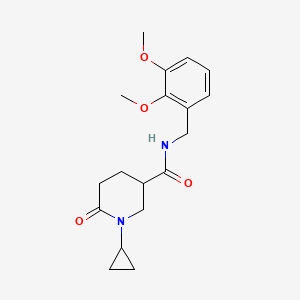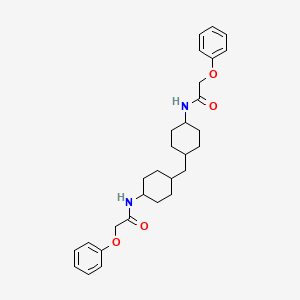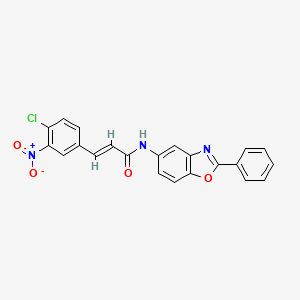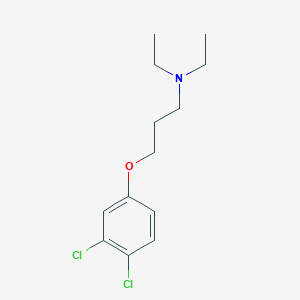![molecular formula C19H18N2O3 B4929096 N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)
N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline, also known as MNMN, is a chemical compound that has been widely used in scientific research due to its unique properties. MNMN is a yellow powder that is soluble in organic solvents, and it has been found to have potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline is not fully understood, but it is believed to be related to its unique molecular structure. This compound has been found to have a high affinity for certain receptors in the body, which may explain its potential pharmacological effects.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Additionally, this compound has been studied for its potential neuroprotective effects and its ability to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline in lab experiments is its unique properties, which make it a useful tool for investigating various scientific questions. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need to handle it with care.
Orientations Futures
There are many potential future directions for research involving N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline. Some possible areas of investigation include the development of new materials, the study of its potential pharmacological effects, and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its potential applications in various fields make it a valuable tool for investigating a range of scientific questions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline involves the reaction of 4-methoxy-1-naphthylmethanol with 2-methyl-4-nitroaniline in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified by recrystallization. This process yields a high-purity product that can be used in various research applications.
Applications De Recherche Scientifique
N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline has been used in scientific research to investigate its potential applications in various fields. One of the primary uses of this compound is in the development of new materials, including organic semiconductors and liquid crystals. Additionally, this compound has been studied for its potential applications in the field of biochemistry and pharmacology.
Propriétés
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-15(21(22)23)8-9-18(13)20-12-14-7-10-19(24-2)17-6-4-3-5-16(14)17/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRUHJPJSXQUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R*,4R*)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4929039.png)

![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)






![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)
